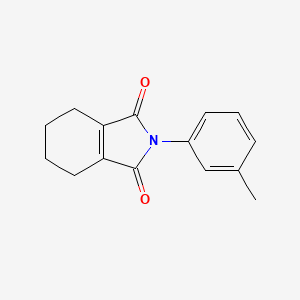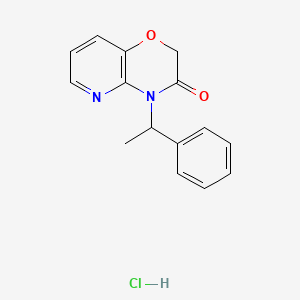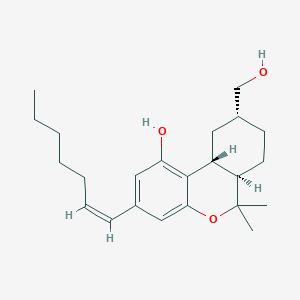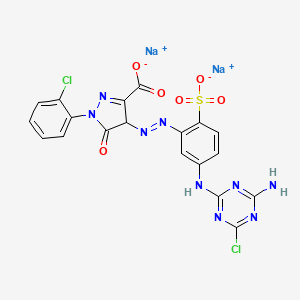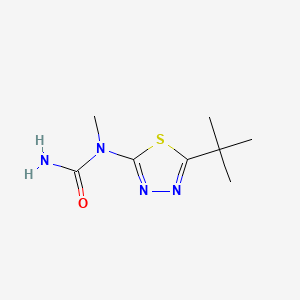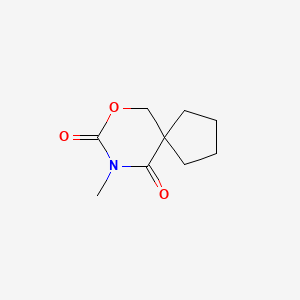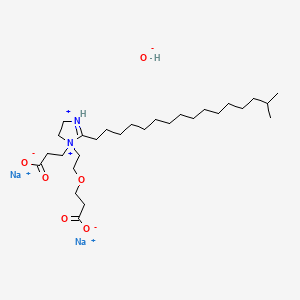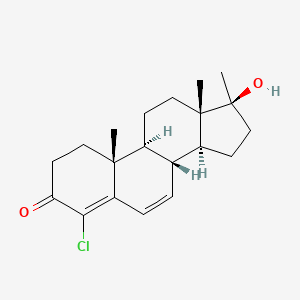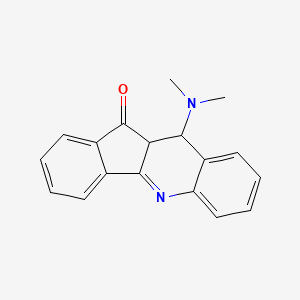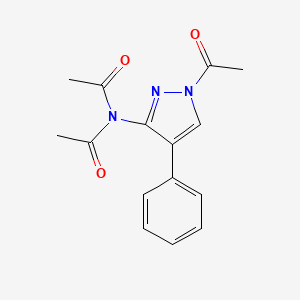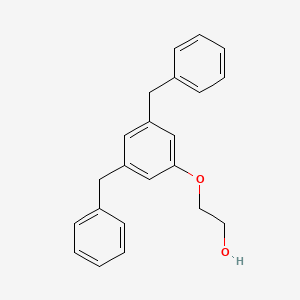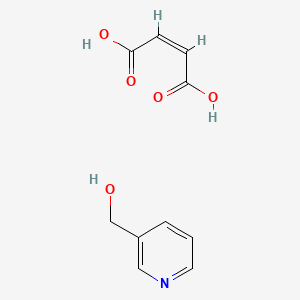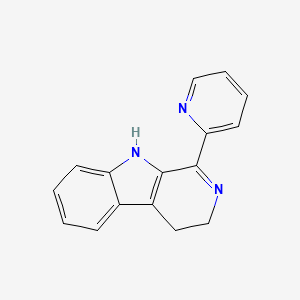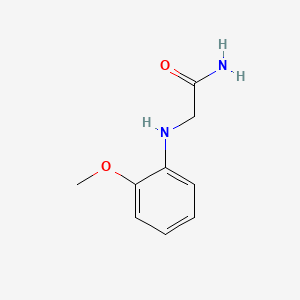
Acetamide, 2-((2-methoxyphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((2-methoxyphenyl)amino)- is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-methoxyphenyl)amino)- can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide derivative.
Another method involves the condensation of 2-methoxyaniline with ethyl acetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds through nucleophilic acyl substitution, yielding the target compound.
Industrial Production Methods
Industrial production of Acetamide, 2-((2-methoxyphenyl)amino)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Acetamide, 2-((2-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)acetamide
- 2-(4-Methoxyphenyl)acetamide
- N-(2-Methoxyphenyl)acetamide
Uniqueness
Acetamide, 2-((2-methoxyphenyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.
Propiedades
Número CAS |
88203-07-0 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) |
Clave InChI |
HVQGUIQVKSROJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


